The synthesis of Boc-DL-Trp-DL-His-OMe typically involves several key steps:
Boc-DL-Trp-DL-His-OMe has a molecular formula of C₁₆H₁₈N₂O₄ with a molecular weight of approximately 304.35 g/mol. The structure consists of:
Boc-DL-Trp-DL-His-OMe can participate in various chemical reactions typical of amino acids and peptides:
These reactions are significant for applications in peptide synthesis and modification .
The mechanism by which Boc-DL-Trp-DL-His-OMe exerts its effects largely depends on its interactions within biological systems:
Data from studies suggest that tryptophan-containing peptides can modulate signaling pathways involved in cancer progression and immune responses .
Boc-DL-Trp-DL-His-OMe finds numerous applications in scientific research:
The synthesis of racemic Boc-DL-Trp-DL-His-OMe employs distinct strategies for solid-phase peptide synthesis (SPPS) and solution-phase approaches. In SPPS, N-Boc protection is critical for tryptophan stability. Nin-Boc-L-tryptophan (Fmoc-Trp(Boc)-OH) enables side-chain protection during resin-based assembly, minimizing epimerization risks during coupling steps [6]. Post-synthesis, trifluoroacetic acid (TFA) cleavage concurrently removes Nin-Boc groups. Conversely, solution-phase synthesis leverages tert-butyloxycarbonyl (Boc) for α-amine protection and methyl esters (OMe) for C-terminal carboxylates, facilitating stepwise coupling via carbodiimide reagents (e.g., DCC/HOBt). Racemic DL-amino acids necessitate chiral resolution post-synthesis if enantiopure products are required [1] [6].
Table 1: Comparative Analysis of SPPS vs. Solution-Phase Synthesis
Parameter | SPPS | Solution-Phase |
---|---|---|
Protection Scheme | Nin-Boc for Trp | Boc for α-amine, OMe for C-term |
Coupling Agents | HBTU/HOBt or PyBOP | DCC/HOBt or EDC |
Racemization Risk | Low (resin steric hindrance) | Moderate (solution dynamics) |
Yield (Boc-DL-Trp-DL-His-OMe) | 65–78% | 50–62% |
Rhodium(III)-catalyzed C–H activation enables direct macrocyclization of Boc-DL-Trp-DL-His-OMe precursors. The N-pivaloyl group on tryptophan acts as a directing group, positioning the rhodium catalyst ([RhCp*Cl₂]₂) for C7–H functionalization. This facilitates intramolecular cyclization with the histidine imidazole ring, forming a constrained 12-membered macrocycle. Key advantages include:
C7–H maleimidation of tryptophan enhances Boc-DL-Trp-DL-His-OMe’s utility in bioconjugation. Under rhodium catalysis ([RhCpCl₂]₂, AgNTf₂, Ag₂O), maleimide couples to Trp’s indole C7 position. This reaction proceeds via a proposed *five-membered rhodacycle intermediate, confirmed by 13C labeling [3]. The maleimide moiety then serves as a "click handle" for:
Table 2: Optimization of Rh(III)-Catalyzed Maleimidation
Condition | Variation | Yield (%) | Selectivity (C7 vs. C2) |
---|---|---|---|
Catalyst | [RhCp*Cl₂]₂ | 83 | >20:1 |
[IrCp*Cl₂]₂ | 15 | 5:1 | |
Oxidant | Ag₂O | 83 | >20:1 |
Ag₂CO₃ | 55 | 3:1 | |
Solvent | DCM | 83 | >20:1 |
DMF | <5 | N/A |
Thioamide bonds (–CSNH–) in Boc-DL-Trp-DL-His-OMe enhance conformational rigidity and protease resistance. The azirine/oxazolone method installs thioamides at the His-Trp amide bond:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7